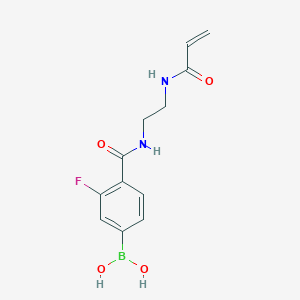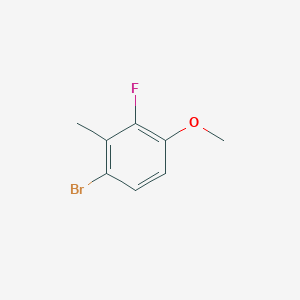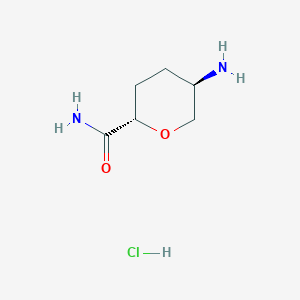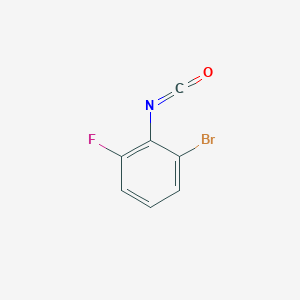
3,4-Dichloro-6-(trifluoromethyl)aniline, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-6-(trifluoromethyl)aniline is a nitrogen compound that is useful in organic synthesis . It is recommended for use in laboratory chemicals .
Synthesis Analysis
The synthesis of 3,4-Dichloro-6-(trifluoromethyl)aniline involves a halogenation reaction and an ammoniation reaction . The starting material is p-Chlorobenzotrifluoride . The process is characterized by a simple process, cheap and easily available raw materials, high reaction yield, and environmental friendliness .Molecular Structure Analysis
The molecular formula of 3,4-Dichloro-6-(trifluoromethyl)aniline is CHClFN . Its average mass is 230.015 Da and its monoisotopic mass is 228.967285 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-Dichloro-6-(trifluoromethyl)aniline include a halogenation reaction and an ammoniation reaction . The starting material, p-Chlorobenzotrifluoride, is subjected to these reactions to obtain the desired product .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
3,4-Dichloro-6-(trifluoromethyl)aniline is utilized as a key intermediate in the synthesis of efficient and low-toxicity pesticides and new herbicides. The preparation methods and characteristics of these derived chemicals highlight the compound's importance in agrochemical research and development (Zhou Li-shan, 2002). Additionally, it is involved in the synthetic process of novel pesticides like Bistrifluron, demonstrating its versatility in producing compounds with potent growth-retarding activity against pests (Liu An-chan, 2015).
Role in Material Science
The compound's derivatives, such as 4-Chloro-3-(trifluoromethyl)aniline and its bromo and fluoro analogs, have been studied for their vibrational properties and potential use in NLO materials. These studies involve experimental and theoretical vibrational analysis to understand the impact of substituents on the aniline structure and its spectroscopic behavior (B. Revathi et al., 2017). Such research is foundational for the development of materials with specific optical characteristics, useful in various technological applications.
Safety and Hazards
3,4-Dichloro-6-(trifluoromethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if swallowed or inhaled . It is also very toxic to aquatic life with long-lasting effects .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s known that similar compounds play a role in the synthesis and degradation of several herbicides .
Pharmacokinetics
Its physical and chemical properties such as boiling point (98-100 °c/06 mmHg) and density (1532 g/mL at 25 °C) have been documented .
Result of Action
It’s known that similar compounds are used as precursors in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Dichloro-6-(trifluoromethyl)aniline. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Eigenschaften
IUPAC Name |
4,5-dichloro-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUXBJAGSCYLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

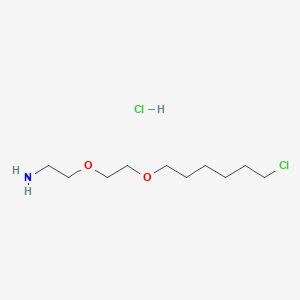
![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)
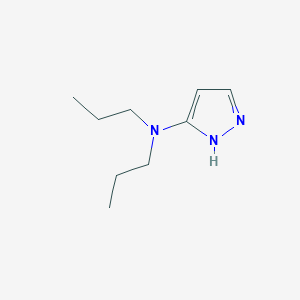

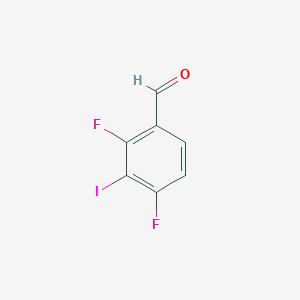
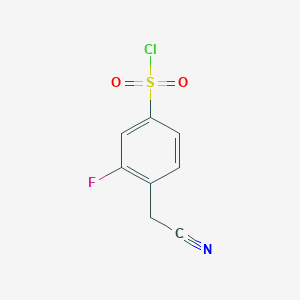
![7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)
